PIM447
PIM447
LGH-447 is under investigation in clinical trial NCT02160951 (Dose Escalation Study of LGH447 in Japanese Patients With Relapsed and/or Refractory Hematologic Malignancies).
PIM Kinase Inhibitor LGH447 is an orally available pan-PIM protein kinase inhibitor with potential antineoplastic activity. PIM kinase inhibitor LGH447 binds to and inhibits the activities of PIM-1, -2 and -3 serine/threonine kinases, which may result in the interruption of the G1/S phase cell cycle transition, the expression of the pro-apoptotic Bcl2 protein and tumor cell apoptosis in cells that overexpress PIMs. PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways, play key roles in cell cycle progression and apoptosis inhibition and may be overexpressed in various malignancies.
PIM Kinase Inhibitor LGH447 is an orally available pan-PIM protein kinase inhibitor with potential antineoplastic activity. PIM kinase inhibitor LGH447 binds to and inhibits the activities of PIM-1, -2 and -3 serine/threonine kinases, which may result in the interruption of the G1/S phase cell cycle transition, the expression of the pro-apoptotic Bcl2 protein and tumor cell apoptosis in cells that overexpress PIMs. PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways, play key roles in cell cycle progression and apoptosis inhibition and may be overexpressed in various malignancies.
Brand Name:
Vulcanchem
CAS No.:
1210608-43-7
VCID:
VC0002103
InChI:
InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m0/s1
SMILES:
CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F
Molecular Formula:
C24H23F3N4O
Molecular Weight:
440.5 g/mol
PIM447
CAS No.: 1210608-43-7
Cat. No.: VC0002103
Molecular Formula: C24H23F3N4O
Molecular Weight: 440.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | LGH-447 is under investigation in clinical trial NCT02160951 (Dose Escalation Study of LGH447 in Japanese Patients With Relapsed and/or Refractory Hematologic Malignancies). PIM Kinase Inhibitor LGH447 is an orally available pan-PIM protein kinase inhibitor with potential antineoplastic activity. PIM kinase inhibitor LGH447 binds to and inhibits the activities of PIM-1, -2 and -3 serine/threonine kinases, which may result in the interruption of the G1/S phase cell cycle transition, the expression of the pro-apoptotic Bcl2 protein and tumor cell apoptosis in cells that overexpress PIMs. PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways, play key roles in cell cycle progression and apoptosis inhibition and may be overexpressed in various malignancies. |
|---|---|
| CAS No. | 1210608-43-7 |
| Molecular Formula | C24H23F3N4O |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
| Standard InChI | InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m0/s1 |
| Standard InChI Key | VRQXRVAKPDCRCI-ZNMIVQPWSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |
| SMILES | CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |
| Canonical SMILES | CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator